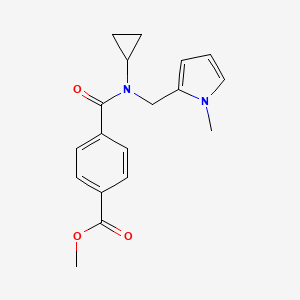

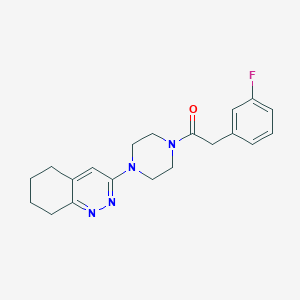

(E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

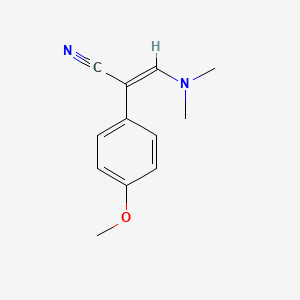

(E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H15FN4O3 and its molecular weight is 378.363. The purity is usually 95%.

BenchChem offers high-quality (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinazoline Derivatives in Scientific Research

Quinazoline derivatives are a class of compounds that have been extensively studied for their pharmacological properties. These compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. They are of significant interest in medicinal chemistry for the development of new therapeutic agents.

Antibacterial and Antifungal Properties : A novel antibacterial compound, significantly more potent than standard treatments against clinical isolates, demonstrates the therapeutic potential of quinazoline derivatives in combating resistant bacterial strains. The structure-activity relationship (SAR) analysis highlights the importance of specific substituents for antibacterial activity, showcasing the compound's mechanism of action through a highly distorted orientation induced by steric hindrance (Kuramoto et al., 2003).

Antitumor Activities : Quinazoline derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, with certain derivatives showing significant activity. The development of novel urea and bis-urea primaquine derivatives highlights the potential of quinazoline-based compounds in the treatment of breast carcinoma, with some compounds showing high selectivity and potent activity against specific cancer cell lines (Perković et al., 2016).

Neuropharmacological Applications : The exploration of quinazoline derivatives as orexin-1 receptor antagonists offers a new approach to treating psychiatric disorders associated with stress or hyperarousal states. These compounds provide a novel therapeutic strategy without altering spontaneous sleep, demonstrating the versatility of quinazoline derivatives in addressing complex emotional behaviors (Bonaventure et al., 2015).

Synthesis and Characterization : The synthesis and characterization of quinazoline derivatives are crucial for understanding their pharmacological potential. Techniques like microwave-promoted synthesis offer efficient and environmentally friendly methods for producing dihydroquinazolines, showcasing the advancements in synthetic methodologies for complex molecules (Sarma & Prajapati, 2011).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-furancarboxaldehyde with 2-aminobenzophenone to form 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, which is then reacted with 4-fluoroaniline to form the final product.", "Starting Materials": [ "2-furancarboxaldehyde", "2-aminobenzophenone", "4-fluoroaniline" ], "Reaction": [ "Step 1: Condensation of 2-furancarboxaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate to form 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 2: Reaction of 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form (E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |

CAS RN |

941941-68-0 |

Product Name |

(E)-1-(4-fluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |

Molecular Formula |

C20H15FN4O3 |

Molecular Weight |

378.363 |

IUPAC Name |

1-(4-fluorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |

InChI |

InChI=1S/C20H15FN4O3/c21-13-7-9-14(10-8-13)22-19(26)24-18-16-5-1-2-6-17(16)23-20(27)25(18)12-15-4-3-11-28-15/h1-11H,12H2,(H2,22,24,26) |

InChI Key |

QERSOBVDXYTONM-HKOYGPOVSA-N |

SMILES |

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=CC=C(C=C4)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2515915.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2515920.png)

![5-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2515925.png)

![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2515930.png)

![(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2515935.png)